1-Isopropyl-4-phenylpiperazine
Overview
Description
1-Isopropyl-4-phenylpiperazine is a chemical compound that features a piperazine ring substituted with an isopropyl group at the 1-position and a phenyl group at the 4-position. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-Isopropyl-4-phenylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of aldehydes or mesylates as starting materials, followed by cyclization reactions to form the piperazine ring .
Chemical Reactions Analysis
1-Isopropyl-4-phenylpiperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-Isopropyl-4-phenylpiperazine has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades that result in changes in cellular function .
Comparison with Similar Compounds
1-Isopropyl-4-phenylpiperazine can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: Similar in structure but lacks the isopropyl group, leading to different pharmacological properties.
2-Phenylpiperazine: Another derivative with a phenyl group at a different position, affecting its chemical reactivity and biological activity.
4-Phenylpiperidine: A structurally related compound with a piperidine ring instead of a piperazine ring, resulting in distinct properties
Properties
IUPAC Name |
1-phenyl-4-propan-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNQNTPUHRIZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481437 | |
Record name | 1-ISOPROPYL-4-PHENYLPIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57498-24-5 | |
Record name | 1-ISOPROPYL-4-PHENYLPIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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